molecular formula C8H9F3N2O B8580340 6-(2,2,2-Trifluoro-ethoxymethyl)-pyridin-2-ylamine

6-(2,2,2-Trifluoro-ethoxymethyl)-pyridin-2-ylamine

Cat. No. B8580340
M. Wt: 206.16 g/mol
InChI Key: NRSYNMVYESBLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from 2,2-Dimethyl-N-[6-(2,2,2-trifluoro-ethoxymethyl)-pyridin-2-yl]-propionamide (0.726 g) and 3M aqueous NaOH (5 mL) as a brown liquid (0.4 g). MS (EI): 206.1 (M+).
Name
2,2-Dimethyl-N-[6-(2,2,2-trifluoro-ethoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.726 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[N:7]=1)=O.[OH-].[Na+]>>[F:18][C:15]([F:16])([F:17])[CH2:14][O:13][CH2:12][C:8]1[N:7]=[C:6]([NH2:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2,2-Dimethyl-N-[6-(2,2,2-trifluoro-ethoxymethyl)-pyridin-2-yl]-propionamide
Quantity
0.726 g
Type
reactant
Smiles
CC(C(=O)NC1=NC(=CC=C1)COCC(F)(F)F)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(COCC1=CC=CC(=N1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.